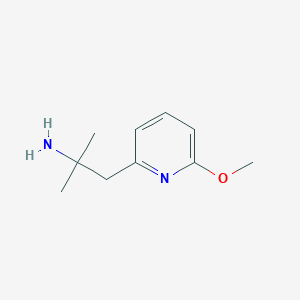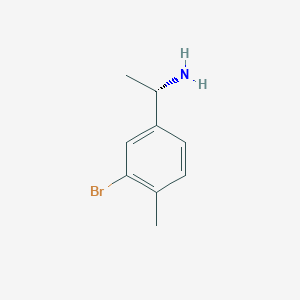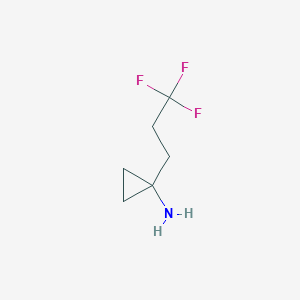
(2S)-2-isothiocyanato-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-isothiocyanato-3-phenylpropanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-isothiocyanato-3-phenylpropanoic acid typically involves the reaction of (2S)-2-amino-3-phenylpropanoic acid with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The reaction can be summarized as follows:
(2S)-2-amino-3-phenylpropanoic acid+thiophosgene→(2S)-2-isothiocyanato-3-phenylpropanoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-isothiocyanato-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-isothiocyanato-3-phenylpropanoic acid involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound may target specific molecular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylisothiocyanate: Lacks the propanoic acid moiety.
(2S)-2-isothiocyanato-3-methylpropanoic acid: Contains a methyl group instead of a phenyl group.
Uniqueness
(2S)-2-isothiocyanato-3-phenylpropanoic acid is unique due to the presence of both the isothiocyanate group and the phenylpropanoic acid backbone, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
(2S)-2-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9(11-7-14)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
AAIBCNPCPXWKTH-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C=S |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione](/img/structure/B13535687.png)

![Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13535708.png)




![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)





